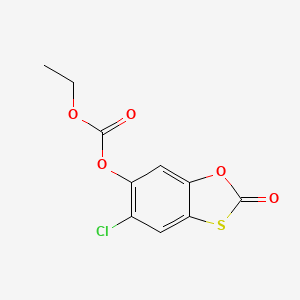
Nicotinic acid (1-methyl-5-nitro-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinic acid (1-methyl-5-nitro-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide is a complex organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nicotinic acid (1-methyl-5-nitro-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide typically involves the reaction of nicotinic acid with hydrazine derivatives under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Nicotinic acid (1-methyl-5-nitro-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents to convert the compound into different oxidation states.
Reduction: Reducing agents can be used to reduce the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents such as ethanol or methanol. Reaction conditions such as temperature, pressure, and pH must be carefully controlled.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Nicotinic acid (1-methyl-5-nitro-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of nicotinic acid (1-methyl-5-nitro-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid Hydrazide: A simpler hydrazide derivative of nicotinic acid.
Isoniazid: A well-known hydrazide used in the treatment of tuberculosis.
Indole Derivatives: Compounds containing the indole structure, which may have similar chemical properties.
Uniqueness
Nicotinic acid (1-methyl-5-nitro-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide is unique due to its specific structural features, such as the presence of the nitro group and the indole ring. These features may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C15H11N5O4 |
|---|---|
Molecular Weight |
325.28 g/mol |
IUPAC Name |
N-(2-hydroxy-1-methyl-5-nitroindol-3-yl)iminopyridine-3-carboxamide |
InChI |
InChI=1S/C15H11N5O4/c1-19-12-5-4-10(20(23)24)7-11(12)13(15(19)22)17-18-14(21)9-3-2-6-16-8-9/h2-8,22H,1H3 |
InChI Key |
GHZZOLPIYRQLGV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1O)N=NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,6-Dichloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11711784.png)
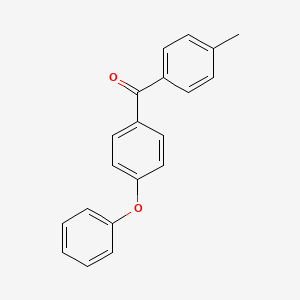
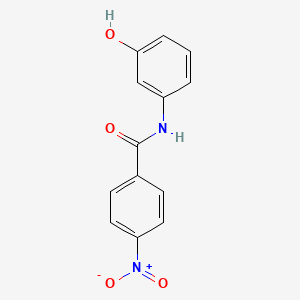
![3-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid](/img/structure/B11711803.png)
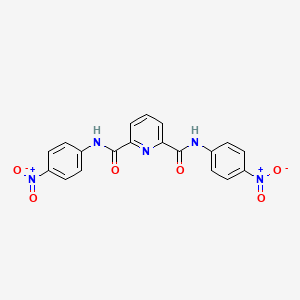
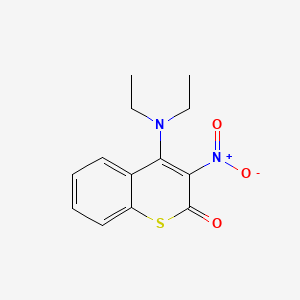
![N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11711833.png)
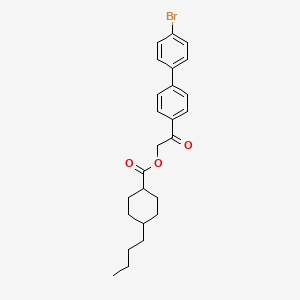

![Diethyl {2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}phosphonate](/img/structure/B11711845.png)
![4-methoxy-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide](/img/structure/B11711852.png)
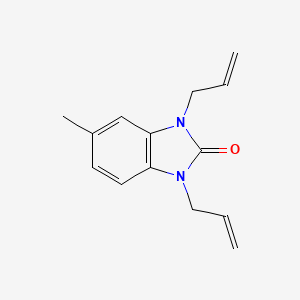
![5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-4-(4-methylpyridinium-1-yl)-1,3-thiazol-2-olate](/img/structure/B11711863.png)
